3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
Description
Properties
Molecular Formula |
C16H16N4O |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-[5-[amino-(4-methylphenyl)methyl]-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C16H16N4O/c1-10-5-7-11(8-6-10)14(17)16-18-15(19-20-16)12-3-2-4-13(21)9-12/h2-9,14,21H,17H2,1H3,(H,18,19,20) |
InChI Key |
VGEFKHMSJDKHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC(=CC=C3)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-1,2,4-triazole with p-tolualdehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and reduced triazole derivatives.
Substitution: Halogenated phenols and triazoles.
Scientific Research Applications
3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, while the triazole ring can coordinate with metal ions or participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s uniqueness lies in its combination of phenol and amino(p-tolyl)methyl groups. Key comparisons include:
Table 1: Structural Comparison of Triazole Derivatives
Key Observations :
- Phenol vs. Non-Phenol Derivatives: The phenol group in the target compound and HTS10550 may improve solubility and target binding compared to non-phenolic analogs like 5-phenyl-1H-triazol-3-amine .
- Amino(p-tolyl)methyl vs. Thiophen-2-ylmethyl: The p-tolyl group in the target compound offers steric bulk and hydrophobicity distinct from the sulfur-containing thiophen-2-ylmethyl group in actoprotective derivatives .
Key Observations :
- Enzyme Inhibition: HTS10550 and quinoline-triazole hybrids demonstrate that triazole-phenol systems are viable for enzyme targeting. The target compound’s p-tolyl group may enhance binding to hydrophobic enzyme pockets .
- Cation Effects: Actoprotective activity in Compound Ia is cation-dependent (K⁺ > Na⁺), suggesting that the target compound’s neutral amino(p-tolyl)methyl group may require charged adjuvants for optimal activity .
Biological Activity
3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is a novel compound that integrates phenolic and triazole functionalities, making it a subject of interest in medicinal chemistry. Its unique structure allows for various biological activities, particularly as an enzyme inhibitor and receptor ligand. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring linked to a phenolic group, with an amino group attached to a p-tolylmethyl moiety. This configuration enhances its chemical reactivity and biological interactions.
| Structural Feature | Description |
|---|---|
| Phenolic Hydroxyl Group | Facilitates hydrogen bonding with enzyme active sites. |
| Triazole Ring | Capable of coordinating with metal ions and participating in π-π stacking interactions. |
| Amino Group | Enhances solubility and potential interactions with biological targets. |
The biological activity of 3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The phenolic hydroxyl group can form hydrogen bonds with enzymes, while the triazole ring may engage in metal coordination.
- Receptor Binding : It may act as a ligand for various receptors, influencing signaling pathways.
Antimicrobial Activity
Studies indicate that the compound exhibits significant antimicrobial properties. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
Antifungal Properties
Research has shown that this compound can effectively inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis.
Anticancer Effects
Preliminary studies suggest that 3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol may possess anticancer activity. It appears to induce apoptosis in cancer cell lines through caspase activation pathways.
Case Studies and Research Findings
-
Enzyme Inhibition Studies
- A study evaluated the compound's inhibitory effects on butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). The results indicated that it has a moderate inhibitory effect on BuChE (IC50 = 34.41 μM), suggesting potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent .
-
Antimicrobial Testing
- In vitro tests demonstrated that the compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 15 to 30 μg/mL depending on the bacterial strain tested.
- Anticancer Evaluation
Synthesis
The synthesis of 3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Phenolic Group : Achieved through electrophilic aromatic substitution reactions.
- Final Modifications : Incorporation of the amino group via nucleophilic substitution.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol, and how can reaction conditions be optimized?
Answer:
The synthesis of triazole derivatives typically involves cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl-containing precursors. For example, analogous compounds are synthesized via reactions of 4-hydroxybenzohydrazide with carbonyl sulfide under alkaline conditions, followed by hydrazine treatment to form the triazole core . Optimization may include:
- Temperature control : Maintaining 60–80°C to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysis : Potassium hydroxide or triethylamine accelerates cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from byproducts like unreacted hydrazides .
Basic: How can tautomeric forms of this compound be characterized experimentally?
Answer:
Tautomerism in 1,2,4-triazoles (e.g., amine vs. imine configurations) is resolved via:
- Single-crystal X-ray diffraction : Determines the dominant tautomer by analyzing bond lengths and dihedral angles (e.g., planar triazole rings with phenyl substituents show dihedral angles <5°) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Chemical shifts of NH2 protons (~5.5 ppm) and aromatic protons distinguish tautomers .
- IR spectroscopy : Stretching frequencies of N–H (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm tautomeric equilibria .
Advanced: How do tautomeric equilibria influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Answer:
Tautomerism affects electron density distribution:
- Electron-rich tautomers (e.g., amine forms) enhance nucleophilic reactivity at the triazole N3 position, enabling alkylation or acylation .
- Electron-deficient tautomers (e.g., imine forms) favor electrophilic substitution at the phenolic -OH group.
Methodological note : Solvent polarity (e.g., DMSO vs. chloroform) shifts tautomeric equilibria, which can be quantified via UV-Vis spectroscopy by monitoring absorbance changes at 270–300 nm .
Advanced: What computational approaches are suitable for predicting electronic properties and binding affinities of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Basis sets like B3LYP/6-31G(d) optimize geometry and electrostatic potential maps .
- Molecular docking : Screens interactions with biological targets (e.g., enzymes) using AutoDock Vina. The triazole core and phenol group often form hydrogen bonds with active-site residues .
- Solvatochromic analysis : Correlates solvent polarity (ET(30) scale) with spectral shifts to estimate dipole moments .
Data Analysis: How should researchers address discrepancies in spectroscopic data during structural elucidation?
Answer:
Contradictions between NMR, IR, and X-ray data require:
- Error analysis : Apply statistical methods (e.g., χ² tests) to assess crystallographic R factors (<0.07 indicates high reliability) .
- Cross-validation : Compare experimental IR/NMR with simulated spectra from DFT-optimized structures .
- Dynamic effects : Consider temperature-dependent tautomerism (e.g., variable-temperature NMR at 223–298 K) .
Safety and Handling: What precautions are critical when synthesizing or handling this compound?
Answer:
- Toxic intermediates : Use fume hoods for hydrazine derivatives (carcinogenic) and thiourea analogs (sulfurous byproducts) .
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to phenolic group toxicity .
- Waste disposal : Neutralize acidic/basic residues before disposal in accordance with OSHA guidelines .
Method Optimization: How can researchers improve yield in large-scale synthesis?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) and increases yield (>80%) by enhancing cyclization efficiency .
- Catalyst screening : Transition metals (e.g., CuI) promote Ullmann-type couplings for aryl-substituted triazoles .
- Flow chemistry : Continuous reactors minimize side reactions and improve scalability for multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
